(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
Description
(4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a benzimidazole-piperidine hybrid featuring a methanone bridge to a 3-(dimethylamino)phenyl group. Key structural attributes include:
- 5,6-Dimethyl substitution on the benzimidazole core, enhancing lipophilicity and steric bulk.
- Piperidinylmethyl linkage, providing conformational flexibility for receptor interactions.
This compound’s design leverages benzimidazole’s affinity for biological targets (e.g., kinases, GPCRs) while optimizing pharmacokinetics through strategic substitutions .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-17-12-22-23(13-18(17)2)28(16-25-22)15-19-8-10-27(11-9-19)24(29)20-6-5-7-21(14-20)26(3)4/h5-7,12-14,16,19H,8-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGTPRMWSUDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkyl halide to introduce the piperidine ring.
Coupling with Dimethylamino Phenyl Group: The final step involves coupling the intermediate with a dimethylamino phenyl ketone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the methanone group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential, particularly in treating infections and cancer. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds.
Mechanism of Action
The mechanism of action of (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets in cells. The benzimidazole core can bind to DNA, inhibiting replication and transcription processes. The piperidine ring may interact with protein receptors, altering their function. The dimethylamino group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Critical Analysis of Structural Motifs
- Piperidine vs.
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in Compound A) vs. electron-donating groups (e.g., dimethylamino in the target compound) modulate electronic environments, affecting target affinity. Steric bulk from 5,6-dimethyl groups may limit off-target interactions compared to smaller substituents.
Biological Activity
The compound (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone, commonly referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzimidazole moiety and a piperidine ring, both of which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of antimicrobial properties, particularly against various bacterial and fungal strains. The following sections summarize key findings from recent research.
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one in focus have shown minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- A comparative study highlighted that certain derivatives displayed superior antibacterial effects compared to traditional antibiotics like ampicillin and ciprofloxacin .
-
Antifungal Activity :
- The compound has also been evaluated for its antifungal properties, particularly against Candida albicans. MIC values reported range from 250 μg/mL, indicating moderate antifungal activity .
- Other studies have corroborated these findings, suggesting that modifications on the benzimidazole structure can enhance antifungal potency .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzimidazole and piperidine rings contributes to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways within the pathogens.
Case Study 1: Antibacterial Efficacy
In a recent study published in 2021, researchers synthesized several derivatives of benzimidazole and tested their antibacterial efficacy. The results indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against E. coli and Klebsiella pneumoniae, with MIC values as low as 32 μg/mL .
Case Study 2: Structure-Activity Relationship
A comprehensive review analyzed various benzimidazole derivatives, including the target compound. It was found that electron-donating groups significantly increased antibacterial activity compared to electron-withdrawing groups. This relationship suggests that fine-tuning the chemical structure can optimize biological activity .
Data Summary Table
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer: Synthetic optimization requires careful selection of coupling reagents, solvents, and reaction times. For example, amide bond formation in similar benzimidazole-piperidine derivatives often employs HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMF, with yields ranging from 67% to 78% depending on substituents . To improve yields:
- Use stoichiometric excess (1.2–1.5 eq) of carboxylic acid derivatives (e.g., 1H-benzo[d]imidazole-2-carboxylic acid).
- Monitor reaction progress via TLC or HPLC (e.g., retention times ~11–12 minutes under 254 nm UV detection) .
- Purify via silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexanes) .
Q. What analytical techniques validate the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR (500 MHz in DMSO-d) to confirm proton environments (e.g., aromatic protons at δ 7.2–7.7 ppm, piperidine protons at δ 3.3–5.8 ppm). -NMR resolves carbonyl carbons (~170 ppm) and aromatic systems .
- Elemental Analysis: Compare calculated vs. experimental values (e.g., C: 72.04% observed vs. 72.09% calculated; N: 11.83% observed vs. 12.01% calculated) to confirm purity .
- HPLC: Use C18 columns with UV detection (254 nm); >95% peak area indicates high purity .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Refer to safety data sheets (SDS) for analogous compounds (e.g., (2-aminophenyl)(4-methylpiperazin-1-yl)methanone):
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis data?
Methodological Answer: Discrepancies (e.g., C: +0.37% deviation) may arise from residual solvents or incomplete combustion. Mitigation steps:
- Perform high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H]).
- Use thermogravimetric analysis (TGA) to detect solvent residues (<1% weight loss at 100–150°C).
- Repeat combustion analysis with freshly recrystallized samples .
Q. What experimental designs assess the compound’s biological activity?
Methodological Answer:
- Target-Based Assays: Screen against retinol-binding protein (RBP4) using fluorescence polarization assays, as seen in nonretinoid antagonists with IC values <1 µM .
- Cell-Based Assays: Evaluate cytotoxicity in HEK293 or HepG2 cells (MTT assay) at 10–100 µM concentrations.
- Docking Studies: Use AutoDock Vina to model interactions with active sites (e.g., benzimidazole moieties binding hydrophobic pockets) .
Q. How can environmental fate studies be structured for this compound?
Methodological Answer: Adopt the framework from Project INCHEMBIOL :
- Phase 1 (Lab Studies):
- Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Assess photodegradation under UV light (λ = 254 nm) in aqueous solutions.
- Phase 2 (Ecosystem Impact):
- Use microcosms to study soil adsorption (e.g., batch equilibrium method).
- Test acute toxicity in Daphnia magna (EC via 48-hour immobilization assay).
Data Contradiction Analysis
Q. How to address conflicting NMR signals in structurally similar derivatives?
Methodological Answer:
- 2D NMR Techniques: Perform HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) to resolve overlapping signals (e.g., piperidine vs. benzimidazole protons) .
- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and 60°C .
Q. Why do biological activity results vary between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Factors: Poor solubility or rapid metabolism (e.g., cytochrome P450-mediated oxidation of dimethylamino groups) may reduce in vivo efficacy.
- Solution: Modify the compound with PEGylation or pro-drug strategies to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
